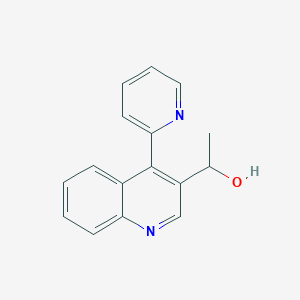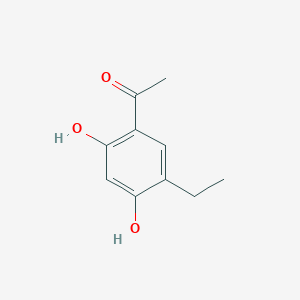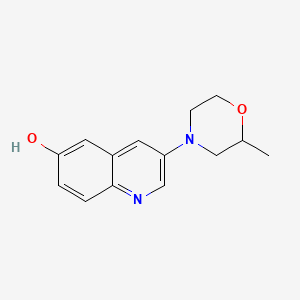
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and quinoline rings in its structure imparts unique chemical and physical properties, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with 3-aminobenzyl alcohol under acidic conditions to form the intermediate, which is then cyclized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and pyridines, which can be further functionalized for specific applications .
科学的研究の応用
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
類似化合物との比較
Quinoline: A nitrogen-containing heterocycle with applications in antimalarial drugs.
Pyridine: A basic heterocyclic organic compound with a wide range of industrial applications.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of alkaloids.
Uniqueness: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol is unique due to the combination of pyridine and quinoline rings, which imparts distinct chemical properties. This dual-ring structure allows for versatile functionalization and makes it a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
1-(4-pyridin-2-ylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C16H14N2O/c1-11(19)13-10-18-14-7-3-2-6-12(14)16(13)15-8-4-5-9-17-15/h2-11,19H,1H3 |
InChIキー |
VGGUAZQSPMBCHS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)

![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)

![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)


![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)




